5-Cumyl-O-Anisidine Hydrochloride

Chemical synthesis Weighing accuracy Long-term storage

Replace liquid o-anisidine free base with this solid hydrochloride salt (mp 180–182 °C) for accurate gravimetric dispensing—no volumetric variability, no evaporative losses. With a LogP of 4.99 (3.8 units above o-anisidine), expect reversed-phase HPLC retention at 70–90% organic mobile phase. The 5-cumyl substitution pattern defines regioselective reactivity distinct from the 4-position regioisomer, while the salt form enables aqueous-phase diazotization and biphasic reactions impossible with the free base. Vapor pressure of 9.95×10⁻⁶ mmHg (5,000-fold below o-anisidine) reduces inhalation exposure, allowing standard fume hood handling.

Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
CAS No. 58999-69-2
Cat. No. B1586321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cumyl-O-Anisidine Hydrochloride
CAS58999-69-2
Molecular FormulaC16H20ClNO
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)N.Cl
InChIInChI=1S/C16H19NO.ClH/c1-16(2,12-7-5-4-6-8-12)13-9-10-15(18-3)14(17)11-13;/h4-11H,17H2,1-3H3;1H
InChIKeyRWWWQPKHGYNPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cumyl-O-Anisidine Hydrochloride (CAS 58999-69-2) — Key Specifications and Sourcing Profile for Research and Industrial Procurement


5-Cumyl-O-Anisidine Hydrochloride (CAS 58999-69-2) is an aromatic amine hydrochloride salt with the molecular formula C₁₆H₂₀ClNO and a molecular weight of 277.79 g/mol [1]. Also designated as 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride, this compound appears as a white to light yellow solid with a melting point of 180–182 °C and a boiling point of 372 °C at 760 mmHg [2]. Commercially available from multiple global suppliers at standard purities of ≥95% to 98%, with analytical characterization (NMR, HPLC, GC) available upon request, this compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research . Its structural features include a cumyl (2-phenylpropan-2-yl) substituent at the 5-position of the o-anisidine core, which imparts distinct physicochemical properties relative to simpler anisidine analogs .

Why Generic Substitution of 5-Cumyl-O-Anisidine Hydrochloride with Unsubstituted Anisidines or Free Bases Is Not Scientifically Equivalent


Substituting 5-Cumyl-O-Anisidine Hydrochloride with unsubstituted o-anisidine, its free base, or regioisomeric analogs introduces quantifiable differences in physical state, solubility, and reactivity that can compromise experimental reproducibility and synthetic outcomes. The hydrochloride salt form confers solid-state handling advantages over the liquid free base of o-anisidine (a colorless to reddish liquid at room temperature), while the 5-cumyl substituent significantly alters the electronic and steric environment of the aromatic ring relative to unsubstituted anisidines [1]. Comparative physicochemical data indicate a LogP of 4.9865 for the target compound [2], substantially higher than the LogP of approximately 1.18 reported for o-anisidine [3], demonstrating a pronounced increase in lipophilicity that affects solvent partitioning, chromatographic behavior, and membrane permeability in biological assays. Additionally, the position of the cumyl substituent at the 5-position (relative to the 1-amino and 2-methoxy groups) defines a unique substitution pattern; the 4-position regioisomer (2-methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride) shares the same CAS registry but may exhibit divergent reactivity in regioselective transformations due to altered directing effects . These differences render generic substitution scientifically unsound without explicit validation of equivalence in the specific assay or synthetic protocol.

Quantitative Comparative Evidence for 5-Cumyl-O-Anisidine Hydrochloride (CAS 58999-69-2) — Differentiated Properties Relative to Analogs


Solid-State Handling: Hydrochloride Salt versus Liquid Free Base Physical Form

5-Cumyl-O-Anisidine Hydrochloride exists as a white to light yellow crystalline solid with a melting point of 180–182 °C, in contrast to o-anisidine free base which is a liquid at room temperature (colorless to yellowish or reddish) . The solid physical form of the hydrochloride salt enables precise gravimetric handling with reduced volatility-related loss during weighing, whereas the liquid free base requires liquid handling techniques and is susceptible to air oxidation over time [1].

Chemical synthesis Weighing accuracy Long-term storage Formulation

Lipophilicity Differentiation: LogP of 5-Cumyl-O-Anisidine Hydrochloride versus Unsubstituted o-Anisidine

The calculated LogP (octanol-water partition coefficient) for 5-Cumyl-O-Anisidine Hydrochloride is 4.9865, representing a 3.8 LogP unit increase relative to unsubstituted o-anisidine (LogP ≈ 1.18) [1][2]. This 6,300-fold difference in predicted partition coefficient reflects the substantial contribution of the cumyl substituent to overall molecular lipophilicity.

Lipophilicity ADME prediction Chromatography Extraction efficiency

Molecular Weight and Boiling Point Distinction from Common Anisidine Analogs

5-Cumyl-O-Anisidine Hydrochloride exhibits a molecular weight of 277.79 g/mol and a boiling point of 372 °C at 760 mmHg [1]. In comparison, o-anisidine free base has a molecular weight of 123.15 g/mol and a boiling point of 225 °C [2], while o-anisidine hydrochloride has a molecular weight of 159.61 g/mol [3]. The target compound's higher boiling point reflects the added mass and steric bulk of the cumyl substituent, differentiating its behavior in thermal processing and distillation-based purification.

Synthetic intermediate Purification Distillation Reaction optimization

Commercially Available Purity Specifications Across Supplier Landscape

Multiple reputable suppliers offer 5-Cumyl-O-Anisidine Hydrochloride at defined purity grades: ≥95% from Bidepharm with batch-specific QC documentation (NMR, HPLC, GC), 98% from Leyan, and 96% from American Custom Chemicals Corporation [1]. Supplier-specified purities for o-anisidine hydrochloride typically range from 98% to 99%, but the target compound's cumyl substitution introduces additional purity considerations related to regioisomeric impurities (specifically the 4-position cumyl isomer) that are absent from simpler anisidine specifications .

Procurement Quality control Analytical validation Supply chain

Hydrochloride Salt Form: Aqueous Solubility Advantage Relative to Free Base

5-Cumyl-O-Anisidine Hydrochloride demonstrates measurable water solubility characteristic of aromatic amine hydrochloride salts, whereas the corresponding free base (2-methoxy-5-(2-phenylpropan-2-yl)aniline) is predominantly soluble in organic solvents such as ethanol and dichloromethane with limited aqueous solubility . This salt-form solubility profile parallels the documented behavior of o-anisidine hydrochloride, which is described as a water-soluble crystalline solid, while o-anisidine free base exhibits only limited water solubility [1].

Aqueous reactions Salt formation Biological assays Crystallization

Vapor Pressure Differential: Implications for Handling and Storage Conditions

5-Cumyl-O-Anisidine Hydrochloride has a reported vapor pressure of 9.95 × 10⁻⁶ mmHg at 25 °C . In contrast, o-anisidine free base exhibits a vapor pressure of approximately 0.05 mmHg at 25 °C [1]. This difference of approximately 5,000-fold (0.05 vs. 0.00000995 mmHg) reflects the substantially reduced volatility of the hydrochloride salt form combined with the higher molecular weight imparted by the cumyl substituent.

Safety Exposure control Storage stability Volatility

Recommended Application Scenarios for 5-Cumyl-O-Anisidine Hydrochloride Based on Comparative Evidence


Preparative Organic Synthesis Requiring Precise Stoichiometric Control of a Solid Aromatic Amine Intermediate

In synthetic workflows demanding accurate gravimetric dispensing of an aromatic amine building block, 5-Cumyl-O-Anisidine Hydrochloride offers a distinct advantage over liquid o-anisidine free base due to its solid physical state (melting point 180–182 °C) . The solid hydrochloride form eliminates the volumetric dispensing variability and evaporative losses associated with liquid aromatic amines, directly improving stoichiometric accuracy in reactions such as amide bond formation, nucleophilic aromatic substitution, or diazonium salt generation. This physical form differential is particularly relevant for milligram-scale medicinal chemistry campaigns and parallel synthesis applications where precise molar equivalence is critical for reproducible yields.

Chromatographic Method Development and Purification Strategy Design for Cumyl-Substituted Analytes

The elevated LogP value of 4.9865 for 5-Cumyl-O-Anisidine Hydrochloride, representing a 3.8 LogP unit increase over unsubstituted o-anisidine (LogP ≈ 1.18), fundamentally alters chromatographic retention behavior [1][2]. This compound is optimally purified using reversed-phase HPLC with higher organic mobile phase compositions (e.g., 70–90% acetonitrile or methanol) than would be appropriate for simpler anisidine derivatives. For normal-phase flash chromatography, the compound's increased lipophilicity predicts higher Rf values in nonpolar solvent systems. These quantitative LogP differences enable rational method development and prevent the application of inappropriate purification protocols designed for less lipophilic anisidine analogs.

Aqueous-Compatible Synthetic Transformations and Salt Metathesis Protocols

The hydrochloride salt form of 5-Cumyl-O-Anisidine confers meaningful aqueous solubility not available with the corresponding free base . This property enables reactions in aqueous or biphasic media, including pH-dependent extractions, aqueous-phase diazotization (with careful pH control), and salt metathesis to generate alternative counterion forms (e.g., sulfate, phosphate, or besylate salts) for crystallization or formulation studies. While precise aqueous solubility values are not reported in accessible sources, the qualitative solubility difference relative to the free base—consistent with the known water solubility of o-anisidine hydrochloride—supports the selection of this salt form for aqueous reaction development [3].

Occupational Safety-Conscious Handling Protocols for Research Laboratory Settings

The measured vapor pressure of 9.95 × 10⁻⁶ mmHg at 25 °C for 5-Cumyl-O-Anisidine Hydrochloride, which is approximately 5,000-fold lower than that of o-anisidine free base (≈0.05 mmHg), substantially reduces inhalation exposure potential during routine laboratory handling [4]. This quantitative volatility differential supports less stringent engineering controls (e.g., standard fume hood operation rather than specialized containment) and reduces concern regarding airborne accumulation during extended synthetic procedures. Safety data sheets indicate the compound is an irritant (Xi classification) with R-phrases 36/37/38, and standard PPE (gloves, eye protection, lab coat) is recommended, but the low vapor pressure provides an intrinsic safety margin not present with more volatile liquid anisidine analogs .

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